

9-Epiblumenol B: A Review of Its Chemical Profile and Therapeutic Potential

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Compound of Interest		
Compound Name:	9-Epiblumenol B	
Cat. No.:	B1157648	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Epiblumenol B is a sesquiterpenoid natural product that has been identified in plant species of the Phyllanthus genus.[1] As a member of the blumenol family of C13-norisoprenoids, it shares a core chemical scaffold with compounds known to possess a range of biological activities. This technical guide provides a comprehensive overview of the current research on **9-Epiblumenol B**, focusing on its chemical properties, and potential therapeutic applications. While detailed experimental protocols for its synthesis and isolation, as well as extensive biological activity data, remain limited in publicly accessible literature, this guide consolidates the available information to serve as a foundational resource for researchers.

Chemical Profile

9-Epiblumenol B is characterized by a thirteen-carbon skeleton, a feature of norisoprenoids derived from the degradation of carotenoids. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Chemical and Physical Properties of **9-Epiblumenol B**



Property	Value	Source
Molecular Formula	C13H22O3	PubChem
Molecular Weight	226.31 g/mol	PubChem
IUPAC Name	4-hydroxy-4-(3- hydroxybutyl)-3,5,5- trimethylcyclohex-2-en-1-one	PubChem
CAS Number	22841-42-5	ChemicalBook[2]
Canonical SMILES	CC1=CC(=O)CC(C) (C)C1(O)CCC(C)O	PubChem
InChI Key	CWOFGGNDZOPNFG- UHFFFAOYSA-N	PubChem

Spectroscopic Data

Detailed 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data are crucial for the unambiguous identification and structural elucidation of **9-Epiblumenol B**. While specific, comprehensive spectral datasets for **9-Epiblumenol B** are not readily available in the aggregated search results, the general principles of these techniques are fundamental to its characterization.

- ¹H-NMR and ¹³C-NMR Spectroscopy: These techniques are essential for determining the
 carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and
 signal multiplicities in the ¹H-NMR spectrum provide information about the connectivity of
 protons, while the ¹³C-NMR spectrum reveals the number and types of carbon atoms
 present.[3][4][5]
- High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule, which in turn allows for the calculation of its elemental composition with high accuracy.[6][7][8][9][10]

Isolation and Synthesis Natural Occurrence and Isolation

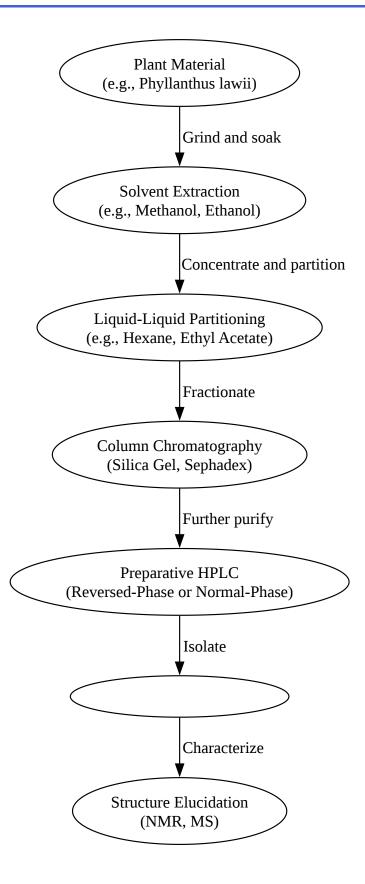






9-Epiblumenol B has been reported to occur in plants of the Phyllanthus genus.[1] The isolation of natural products from plant matrices typically involves a series of chromatographic techniques. A general workflow for the isolation of a compound like **9-Epiblumenol B** would likely follow the steps outlined below.





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Total Synthesis

The total synthesis of a natural product like **9-Epiblumenol B** provides a definitive confirmation of its structure and allows for the production of larger quantities for biological testing. While a specific, detailed protocol for the total synthesis of **9-Epiblumenol B** was not found in the reviewed literature, synthetic strategies for related C13-norisoprenoids often involve stereoselective reactions to construct the chiral centers and key ring systems. A general retrosynthetic analysis might involve disconnections to simpler, commercially available starting materials.

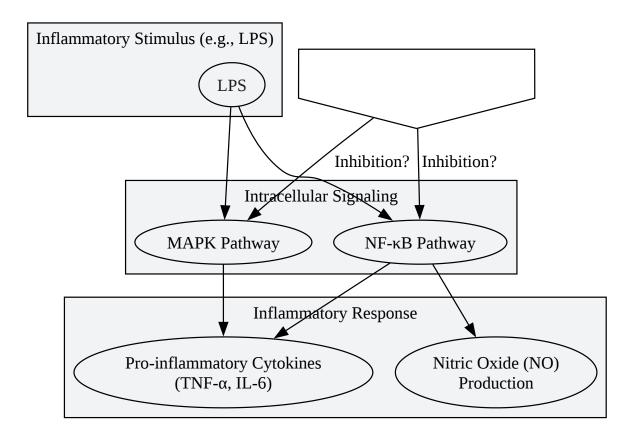
Potential Biological Activities and Signaling Pathways

While specific quantitative data on the biological activities of **9-Epiblumenol B** are not extensively documented in the available literature, related compounds and extracts from the Phyllanthus genus have been reported to possess various pharmacological properties, including anti-inflammatory and anticancer effects.

Anti-Inflammatory Activity

Many natural products exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and interleukin-6 (IL-6).



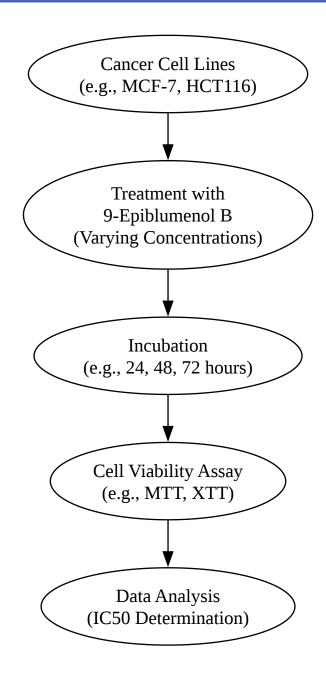


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Anticancer Activity

The potential anticancer activity of natural products is often evaluated through in vitro cytotoxicity assays against various cancer cell lines. Key parameters such as the half-maximal inhibitory concentration (IC₅₀) are determined to quantify the potency of the compound. While specific IC₅₀ values for **9-Epiblumenol B** were not found, a standard experimental workflow for such an investigation is depicted below.





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Future Directions

The current body of literature on **9-Epiblumenol B** suggests a promising starting point for further investigation. To fully elucidate its therapeutic potential, future research should focus on the following areas:

• Development of a robust and scalable total synthesis to provide sufficient material for extensive biological evaluation.



- Comprehensive biological screening to identify its primary molecular targets and mechanisms of action.
- In-depth investigation of its anti-inflammatory and anticancer properties, including quantitative in vitro and in vivo studies.
- Exploration of its effects on key signaling pathways, such as NF-kB and MAPK, to understand its molecular pharmacology.

Conclusion

9-Epiblumenol B is a structurally defined natural product with potential for further pharmacological investigation. While detailed studies on its biological activities and mechanisms of action are currently limited, its chemical relationship to other bioactive norisoprenoids suggests that it may possess valuable therapeutic properties. This guide serves as a summary of the existing knowledge and a call for further research to unlock the full potential of this intriguing natural compound.

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